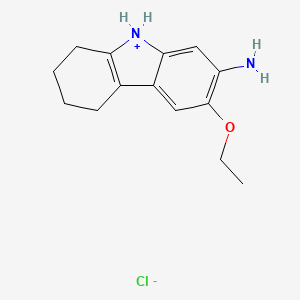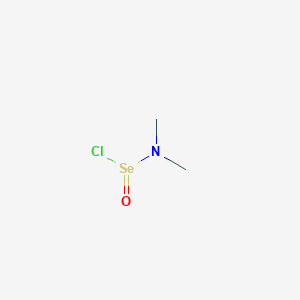
N-chloroseleninyl-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 203255, also known as Pasireotide, is a synthetic cyclic peptide and a second-generation somatostatin analog. It is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone production. Pasireotide exhibits a high affinity for multiple somatostatin receptor subtypes, making it effective in reducing hormone secretion and tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pasireotide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:
Coupling: The amino acids are coupled to a solid resin support using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cyclization: The linear peptide is cyclized to form the cyclic structure of Pasireotide.
Purification: The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Pasireotide follows a similar synthetic route but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and advanced purification techniques such as preparative HPLC ensures the efficient production of Pasireotide .
Analyse Chemischer Reaktionen
Types of Reactions: Pasireotide undergoes various chemical reactions, including:
Oxidation: Pasireotide can undergo oxidation reactions, particularly at the methionine residue, leading to the formation of sulfoxide derivatives.
Reduction: Reduction reactions can be used to convert oxidized forms of Pasireotide back to their original state.
Substitution: Pasireotide can undergo substitution reactions, particularly at the amino acid side chains, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxide derivatives of Pasireotide.
Reduction: Reduced forms of oxidized Pasireotide.
Substitution: Modified Pasireotide with different functional groups.
Wissenschaftliche Forschungsanwendungen
Pasireotide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its effects on somatostatin receptors and hormone secretion.
Medicine: Used in the treatment of acromegaly and Cushing’s disease. It is also being studied for its potential in treating other endocrine disorders and tumors.
Wirkmechanismus
Pasireotide exerts its effects by binding to somatostatin receptors, particularly subtypes 1, 2, 3, and 5. This binding inhibits the release of growth hormone and other hormones, leading to a reduction in tumor growth and hormone secretion. The molecular targets include the somatostatin receptors on the surface of pituitary and neuroendocrine tumor cells. The pathways involved include the inhibition of adenylyl cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and activation of protein phosphatases .
Vergleich Mit ähnlichen Verbindungen
Pasireotide is unique among somatostatin analogs due to its high affinity for multiple receptor subtypes. Similar compounds include:
Octreotide: Another somatostatin analog with a high affinity for somatostatin receptor subtypes 2 and 5. Pasireotide has a broader receptor binding profile.
Lanreotide: Similar to Octreotide but with a longer half-life. Pasireotide’s broader receptor affinity makes it more effective in certain conditions.
Vapreotide: A somatostatin analog with a different receptor binding profile.
Pasireotide’s broader receptor binding profile and higher affinity for multiple receptor subtypes make it a valuable therapeutic agent in the treatment of hormone-related disorders and tumors.
Eigenschaften
CAS-Nummer |
2424-08-0 |
|---|---|
Molekularformel |
C2H6ClNOSe |
Molekulargewicht |
174.50 g/mol |
IUPAC-Name |
N-chloroseleninyl-N-methylmethanamine |
InChI |
InChI=1S/C2H6ClNOSe/c1-4(2)6(3)5/h1-2H3 |
InChI-Schlüssel |
YIVVPXMYWWTVAH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)[Se](=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)
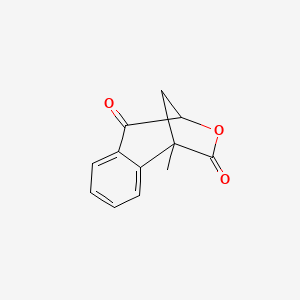
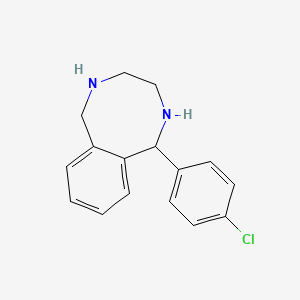


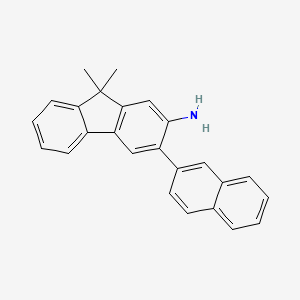



![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)


